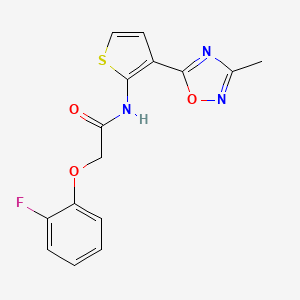

2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide

Descripción

This compound features a thiophene core substituted with a 3-methyl-1,2,4-oxadiazole ring at the 3-position and an acetamide group linked to a 2-fluorophenoxy moiety. The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the fluorine atom on the phenoxy group improves lipophilicity and bioavailability .

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O3S/c1-9-17-14(22-19-9)10-6-7-23-15(10)18-13(20)8-21-12-5-3-2-4-11(12)16/h2-7H,8H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODQYGMIQYXEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:

Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 3-methyl-1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Thiophene Ring Introduction: The thiophene ring is then introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Fluorophenoxy Group Attachment: The 2-fluorophenoxy group is attached via a nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with an appropriate leaving group.

Acetamide Formation: Finally, the acetamide moiety is introduced through an amidation reaction, typically using an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenoxy group or the thiophene ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Aplicaciones Científicas De Investigación

2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

Biology: Studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of specialty chemicals, agrochemicals, or as intermediates in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of 2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparación Con Compuestos Similares

Implications for Drug Design

- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound offers superior metabolic stability over triazoles but may require more complex synthesis .

- Fluorine Positioning: The 2-fluorophenoxy group optimizes steric and electronic effects compared to 4-fluorophenyl derivatives, as seen in .

- Thiophene vs. Pyrazole : Thiophene’s aromaticity may favor π-π stacking in target binding, whereas pyrazole’s hydrogen-bonding capacity (as in ) could enhance solubility .

Actividad Biológica

The compound 2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : 2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide

- Molecular Formula : C15H14F N3O2S

- Molecular Weight : 303.35 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of acetamides exhibit significant anticancer properties. For instance, compounds similar to 2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide have shown promising results in inhibiting tumor growth in various cancer cell lines.

-

Mechanism of Action :

- The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

- Flow cytometry analyses have demonstrated that related compounds can significantly increase apoptosis rates in MCF7 breast cancer cells when administered at specific dosages .

- In Vivo Studies :

Antimicrobial Activity

The antimicrobial potential of compounds with similar structural frameworks has been explored extensively:

- Efficacy Against Bacterial Strains :

- Compounds bearing the acetamide linkage have been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays .

- For example, a related study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against gram-positive bacteria.

Anti-inflammatory Properties

Compounds with thiophene and oxadiazole moieties have been investigated for their anti-inflammatory effects:

- Cyclooxygenase (COX) Inhibition :

Data Summary Table

Study 1: Anticancer Efficacy

In a recent study published by Morais et al., the anticancer efficacy of a structurally similar compound was evaluated in MCF7 cell lines. The results indicated an IC50 value of approximately 25.72 µM for inducing apoptosis, suggesting that modifications to the acetamide structure could enhance therapeutic effects against breast cancer .

Study 2: Antimicrobial Activity

A comprehensive evaluation of new triazole derivatives revealed significant antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted how structural variations influenced antimicrobial potency, emphasizing the importance of further optimizing compounds like 2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide for enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.